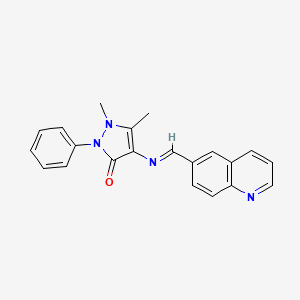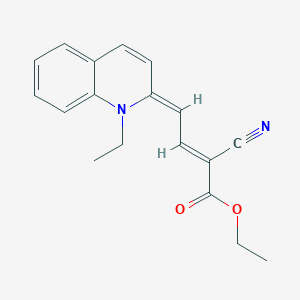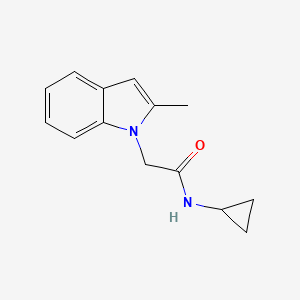![molecular formula C15H23FN2O3S B7464410 3-[(4-fluorophenyl)sulfonylamino]-N,N-dipropylpropanamide](/img/structure/B7464410.png)
3-[(4-fluorophenyl)sulfonylamino]-N,N-dipropylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-fluorophenyl)sulfonylamino]-N,N-dipropylpropanamide, also known as FSPP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. FSPP is a sulfonylurea derivative that has been synthesized and studied for its mechanism of action and physiological effects.
Mecanismo De Acción
The mechanism of action of 3-[(4-fluorophenyl)sulfonylamino]-N,N-dipropylpropanamide involves its interaction with sulfonylurea receptor 1 (SUR1) and ATP-sensitive potassium channels (KATP) in cells. This compound binds to SUR1, leading to the closure of KATP channels and subsequent depolarization of the cell membrane. This depolarization triggers the release of insulin in pancreatic cells and inhibits the growth of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in cells. It has been shown to improve glucose uptake in cells and stimulate insulin secretion in pancreatic cells. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[(4-fluorophenyl)sulfonylamino]-N,N-dipropylpropanamide has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. This compound has also been shown to have low toxicity in cells. However, one limitation of this compound is its limited solubility in aqueous solutions, which can affect its bioavailability in cells.
Direcciones Futuras
There are several future directions for the study of 3-[(4-fluorophenyl)sulfonylamino]-N,N-dipropylpropanamide. One potential direction is the development of this compound analogs with improved solubility and bioavailability. Another direction is the study of this compound in combination with other drugs for its potential use in cancer therapy. Additionally, the study of this compound in animal models can provide valuable insights into its therapeutic potential.
Métodos De Síntesis
The synthesis of 3-[(4-fluorophenyl)sulfonylamino]-N,N-dipropylpropanamide involves the reaction of 4-fluorobenzenesulfonyl chloride with N,N-dipropylpropanamide in the presence of a base such as triethylamine. The resulting product is purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
3-[(4-fluorophenyl)sulfonylamino]-N,N-dipropylpropanamide has been studied for its potential therapeutic applications in various scientific research fields. It has been shown to have antidiabetic properties by stimulating insulin secretion and improving glucose uptake in cells. This compound has also been studied for its potential use in cancer therapy due to its ability to inhibit the growth of cancer cells.
Propiedades
IUPAC Name |
3-[(4-fluorophenyl)sulfonylamino]-N,N-dipropylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23FN2O3S/c1-3-11-18(12-4-2)15(19)9-10-17-22(20,21)14-7-5-13(16)6-8-14/h5-8,17H,3-4,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIQUMDVMFPXIQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)CCNS(=O)(=O)C1=CC=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,3-dimethyl-N-[(5-methylthiophen-2-yl)methyl]cyclohexan-1-amine](/img/structure/B7464342.png)
![N-(4-methoxybenzyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B7464345.png)
![3-(4-fluorophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B7464347.png)

![2-[2-Chloro-4-(ethylsulfamoyl)phenoxy]acetic acid](/img/structure/B7464355.png)
![1-[(3E)-3-benzylidene-2-piperidin-1-ylcyclopenten-1-yl]-2,2,2-trifluoroethanone](/img/structure/B7464364.png)
![2-[[4-[phenyl-[(Z)-(1,3,3-trimethylindol-2-ylidene)methyl]phosphinothioyl]oxyphenyl]methylidene]propanedioic acid](/img/structure/B7464380.png)


(2-pyridyl)]amino}ethy l)amine](/img/structure/B7464400.png)


